molecular formula C11H6Cl3N B12077451 2-Chloro-4-(3,5-dichlorophenyl)pyridine

2-Chloro-4-(3,5-dichlorophenyl)pyridine

Cat. No.: B12077451
M. Wt: 258.5 g/mol
InChI Key: LMUZCEYYHRGVMN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dichlorophenyl)pyridine is a high-purity chemical compound intended for research and development applications. This pyridine derivative features a 2-chloropyridine ring linked to a 3,5-dichlorophenyl group, a structural motif commonly exploited in medicinal chemistry and materials science for its potential as a synthetic intermediate . Compounds with this core structure are frequently investigated for their utility in pharmaceutical research, particularly in the synthesis of more complex molecules that may exhibit biological activity . Researchers value this scaffold for its potential to engage in various chemical transformations, where the chlorine atoms can serve as reactive sites for cross-coupling reactions or further functionalization. As with many specialized organohalogens, this compound is handled with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human, veterinary, or household use. For comprehensive handling and safety information, including hazard statements and precautionary measures, please consult the corresponding Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Cl3N

Molecular Weight

258.5 g/mol

IUPAC Name

2-chloro-4-(3,5-dichlorophenyl)pyridine

InChI

InChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H

InChI Key

LMUZCEYYHRGVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 3,5 Dichlorophenyl Pyridine and Analogues

Established Synthetic Routes for Pyridine (B92270) Derivatives

The construction of the pyridine ring and its subsequent functionalization are well-established fields in organic chemistry. baranlab.orgresearchgate.net The methodologies range from classical condensation reactions to modern catalytic processes, providing access to a vast array of substituted pyridines.

Approaches to Halogenated Pyridine Scaffolds

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation for creating versatile synthetic intermediates. Halogenated pyridines are crucial precursors for cross-coupling reactions, allowing for the introduction of various substituents.

Several methods exist for the synthesis of halogenated pyridines. Direct halogenation of the pyridine ring is possible, though it can sometimes lack regioselectivity and require harsh conditions. More controlled methods often involve the transformation of other functional groups. For instance, hydroxypyridines can be converted to chloropyridines using reagents like phosphorus oxychloride (POCl₃). japsonline.com Similarly, aminopyridines can be converted to halopyridines via Sandmeyer-type reactions. The synthesis of pyridine rings from acyclic precursors, such as the Hantzsch pyridine synthesis, can also incorporate halogenated starting materials to build the desired scaffold from the ground up. baranlab.org These classical approaches provide reliable access to key building blocks like 2-chloropyridine (B119429) or 2,4-dichloropyridine, which are essential for synthesizing the target molecule.

Formation of Aryl-Pyridine Linkages

Connecting an aryl group to a pyridine ring is a critical step in the synthesis of the target compound and its analogues. nih.gov Historically, methods for forming C(sp²)–C(sp²) bonds often required harsh conditions. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this area. researchgate.netnih.gov

Beyond cross-coupling, direct C-H arylation has emerged as an increasingly powerful strategy. nih.govresearchgate.net This method involves the direct coupling of a pyridine C-H bond with an aryl halide, avoiding the need to pre-functionalize the pyridine ring with a halide or organometallic group. nih.gov For example, rhodium(I)-catalyzed direct arylation has been developed for pyridine heterocycles. nih.gov While highly efficient, the regioselectivity of direct C-H arylation can be a challenge, often favoring the C2 position. For a C4-arylated pyridine like the target compound, strategies involving N-aminopyridinium salts have been developed to achieve C4 selectivity under metal-free conditions. nih.govresearchgate.net These methods provide a more atom-economical alternative to traditional cross-coupling reactions.

Advanced Synthetic Strategies for 2-Chloro-4-(3,5-dichlorophenyl)pyridine

The most direct and widely employed methods for constructing the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These strategies offer high efficiency, selectivity, and functional group tolerance.

Cross-Coupling Reactions in Arylation of Pyridines

Transition-metal-catalyzed cross-coupling reactions are the gold standard for synthesizing biaryl compounds, including aryl-pyridines. researchgate.netresearchgate.net These reactions typically involve coupling an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium.

The Suzuki-Miyaura coupling reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds. nih.gov The reaction couples an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide or triflate. researchgate.netnih.gov To synthesize this compound, a plausible Suzuki approach would involve the coupling of a 2-chloropyridine-4-boronic acid derivative with 1-bromo-3,5-dichlorobenzene, or more commonly, the coupling of 2-chloro-4-halopyridine with (3,5-dichlorophenyl)boronic acid.

The success of the Suzuki coupling often depends on the choice of catalyst, ligand, base, and solvent. nih.govclaremont.edu Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used. researchgate.netnih.gov The choice of ligand is critical, especially for challenging couplings involving electron-deficient heterocycles like pyridine. claremont.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
Pyridine SubstrateAryl PartnerCatalyst/LigandBaseSolventYieldReference
2-Bromopyridine (B144113)Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/H₂OGood researchgate.net
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acidsPd(dppf)Cl₂Na₃PO₄Dioxane5-89% nih.gov
Lithium triisopropyl 2-pyridylboronateAryl bromidesPd₂(dba)₃ / Tri-tert-butylphosphineKFDioxaneGood to Excellent nih.gov
Potassium 2-pyridyl trifluoroborateAryl halidesPd(OAc)₂ / SPhosNa₂CO₃EthanolModerate to Good researchgate.net

The Negishi cross-coupling reaction provides a powerful alternative to the Suzuki coupling. It involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgchempedia.info Negishi couplings are known for their high reactivity and excellent functional group tolerance. orgsyn.orgorganic-chemistry.org

For the synthesis of this compound, a Negishi strategy would typically involve the reaction between a 4-halo-2-chloropyridine and a (3,5-dichlorophenyl)zinc halide reagent. The organozinc reagent can be prepared from the corresponding aryl halide via reaction with activated zinc or by transmetalation from an organolithium or Grignard reagent. orgsyn.org The use of palladium catalysts like Pd(PPh₃)₄ or combinations of palladium sources (e.g., Pd₂(dba)₃) with specialized phosphine (B1218219) ligands (e.g., X-Phos) allows the reaction to proceed under mild conditions with high yields. researchgate.netorganic-chemistry.org

Table 2: Key Features of Negishi Coupling for Aryl-Pyridine Synthesis
FeatureDescriptionReference
Organometallic ReagentOrganozinc halides (e.g., Pyridylzinc bromide) researchgate.netorgsyn.org
Catalyst SystemPd(PPh₃)₄ or Pd₂(dba)₃/X-Phos researchgate.netorganic-chemistry.org
Substrate ScopeCouples 2-heterocyclic organozinc reagents with aryl chlorides, bromides, and iodides. researchgate.netorgsyn.org
Functional Group ToleranceHigh tolerance for groups such as esters (COOR), nitriles (CN), and amines (NR₂). orgsyn.orgorgsyn.org
Key AdvantageOften provides higher yields and reliability than Suzuki coupling for certain challenging 2-pyridyl substrates. researchgate.net

Multi-Step Synthesis Pathways

Multi-step synthesis provides a reliable and controlled approach to complex molecules like this compound, allowing for the precise installation of functional groups. Common strategies involve the initial construction of the 4-arylpyridine skeleton followed by chlorination, or the coupling of a pre-functionalized pyridine with an aryl partner.

A highly versatile and widely employed method for forming the crucial carbon-carbon bond between the pyridine ring and the phenyl group is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netpatsnap.comsemanticscholar.org This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two primary Suzuki coupling strategies can be envisaged:

Coupling of a 2-chloropyridine-4-boronic acid derivative with 1-bromo-3,5-dichlorobenzene.

Coupling of a 2,4-dihalopyridine with (3,5-dichlorophenyl)boronic acid.

The second approach is often more practical due to the commercial availability and stability of the starting materials. A plausible multi-step synthesis, based on established literature precedents for similar 2,4-disubstituted pyridines, is outlined below. researchgate.netnih.gov

Step 1: Synthesis of a 2-Chloro-4-halopyridine Intermediate. The synthesis can commence from a readily available pyridine derivative. For instance, 2-bromopyridine can be converted to 2-bromo-4-iodopyridine (B27774). This transformation, known as a "halogen dance" reaction, can be achieved using a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source. nih.gov The resulting 2-bromo-4-iodopyridine is a key building block for subsequent regioselective functionalization.

Step 2: Suzuki-Miyaura Cross-Coupling. The 2-bromo-4-iodopyridine intermediate can then undergo a regioselective Suzuki coupling. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, allowing for the selective coupling at the 4-position. The reaction with (3,5-dichlorophenyl)boronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base (e.g., Na₂CO₃ or K₃PO₄), would yield 2-bromo-4-(3,5-dichlorophenyl)pyridine. researchgate.netmdpi.comresearchgate.net

Step 3: Final Chlorination. The final step would involve the conversion of the bromo group at the 2-position to a chloro group. This can be challenging and may require specific reagents to achieve the desired transformation without affecting other parts of the molecule.

An alternative and often preferred multi-step route involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions, and can be easily removed later if necessary. semanticscholar.orgresearchgate.netmdpi.com

Alternative Multi-Step Pathway via Pyridine N-oxide:

Synthesis of 4-Arylpyridine N-oxide: A suitable pyridine N-oxide precursor, such as 4-chloropyridine-N-oxide, can be coupled with (3,5-dichlorophenyl)boronic acid under Suzuki-Miyaura conditions to afford 4-(3,5-dichlorophenyl)pyridine N-oxide. princeton.edu

Chlorination: The pyridine N-oxide is then chlorinated at the 2-position. This is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). wikipedia.org This step yields this compound N-oxide.

Deoxygenation: The final step is the removal of the N-oxide group. This reduction can be accomplished with various reagents, such as phosphorus trichloride (B1173362) (PCl₃) or zinc dust, to yield the target compound, this compound. researchgate.net

A patent for a related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), describes a multi-step process starting from acyclic precursors, which are cyclized to form a 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) intermediate. This intermediate is subsequently chlorinated using thionyl chloride to give the final product. google.com A similar approach building the 4-(3,5-dichlorophenyl)pyridone ring first, followed by chlorination, is also a viable synthetic strategy.

StepTransformationTypical ReagentsReference
1Formation of 4-Arylpyridine Core (Suzuki Coupling)Dihalopyridine, Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) researchgate.netmdpi.com
2Chlorination of Pyridine RingPOCl₃, SO₂Cl₂, or other chlorinating agents wikipedia.org
3 (if applicable)Deoxygenation of Pyridine N-oxidePCl₃, Zn dust researchgate.net

One-Pot Synthetic Approaches

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. While a specific one-pot synthesis for this compound is not prominently reported, analogous methodologies for polysubstituted pyridines suggest potential pathways.

Many one-pot procedures for substituted pyridines involve the condensation of multiple acyclic components. For instance, multicomponent reactions (MCRs) catalyzed by Lewis acids like NbCl₅ have been used to synthesize complex 2-amino-4-arylpyridines from a ketone, an aldehyde, malononitrile, and a nitrogen source. researchgate.net Another approach involves the synthesis of 1,4-disubstituted 1,2,3-triazoles from halides in a one-pot procedure without isolating the potentially unstable azide (B81097) intermediates. mdpi.com These examples highlight the power of one-pot strategies in building complex heterocyclic systems.

A potential one-pot strategy for a 2-halo-4-arylpyridine could involve a tandem reaction sequence. For example, a process could be designed where the formation of the pyridine ring from acyclic precursors is immediately followed by a halogenation step in the same reaction vessel. Research into the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors via tandem cycloaddition/cycloreversion reactions also points towards advanced one-pot methodologies for constructing highly substituted pyridine cores. wikipedia.org

Reaction TypeKey FeaturesExample Catalyst/ReagentReference
Multi-component CondensationCombines three or more starting materials in a single step.Lewis acids (e.g., NbCl₅) researchgate.net
Tandem Cyclization/HalogenationFormation of the heterocyclic ring followed by in-situ halogenation.-Analogous to wikipedia.org
One-pot Cross-Coupling SequencesMultiple different cross-coupling reactions performed sequentially in one pot.Palladium catalysts nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of this compound involves several fundamental reaction types, including halogenation, nucleophilic substitution, and potentially radical pathways.

Mechanistic Studies of Halogenation Reactions

The introduction of a chlorine atom onto the pyridine ring is a key step. Direct electrophilic halogenation of pyridine is difficult due to the deactivating effect of the electronegative nitrogen atom, which makes the ring electron-deficient and resembles nitrobenzene (B124822) in its reactivity. wikipedia.orgyoutube.com Therefore, the reaction often requires harsh conditions and can lead to a mixture of products.

To overcome this, the pyridine is often first converted to its N-oxide. researchgate.netmdpi.com The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. semanticscholar.orgyoutube.comresearchgate.net The mechanism for the chlorination of a 4-arylpyridine N-oxide, for example with POCl₃, likely involves the following steps:

Activation of the Chlorinating Agent: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃.

Nucleophilic Attack: A chloride ion, either from the reagent or generated in situ, attacks the activated pyridine ring at the electron-rich 2-position.

Rearomatization and Deoxygenation: The intermediate collapses, leading to the formation of the 2-chloropyridine derivative and a phosphorus-based byproduct. This sequence effectively results in chlorination and deoxygenation.

Alternatively, electrophilic chlorination can be performed on the pyridine ring itself, often requiring a Lewis acid catalyst like AlCl₃ or FeCl₃. masterorganicchemistry.comyoutube.comyoutube.com The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile ("Cl⁺" source) that can be attacked by the π-system of the aromatic ring. This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity, yielding the chlorinated product. masterorganicchemistry.comyoutube.com For a 4-arylpyridine, the directing effects of both the nitrogen and the aryl group would influence the position of chlorination.

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SₙAr) is a fundamental mechanism in pyridine chemistry, particularly for introducing substituents onto a pre-halogenated ring. wikipedia.org Unlike benzene (B151609), the pyridine ring is electron-deficient, especially at the 2- and 4-positions, making it susceptible to attack by nucleophiles. youtube.com

The SₙAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This attack is favored at the 2- and 4-positions because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. wikipedia.orgyoutube.comresearchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻).

In the context of synthesizing this compound, an SₙAr reaction could be involved if, for example, a 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with the 2-pyridone form) is converted to the 2-chloro derivative. After protonation or activation of the hydroxyl group (e.g., by POCl₃), it becomes a good leaving group, and chloride acts as the nucleophile in an addition-elimination sequence.

The reactivity in SₙAr reactions is influenced by the nature of the leaving group and the electron-withdrawing character of substituents on the ring. The presence of the electron-withdrawing 3,5-dichlorophenyl group at the 4-position would further activate the pyridine ring towards nucleophilic attack, although its effect would be more pronounced at the 2- and 6-positions.

Radical Reaction Pathways

Radical reactions offer an alternative approach for the functionalization of heteroaromatics. The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle like pyridine. nih.gov

The general mechanism of the Minisci reaction involves:

Radical Generation: An alkyl or aryl radical is generated from a suitable precursor. For example, aryl radicals can be generated from arylboronic acids using a silver(I) salt as a catalyst and a persulfate co-oxidant. nih.govnih.gov

Radical Addition: The nucleophilic aryl radical attacks the protonated pyridine ring. Protonation is crucial as it significantly lowers the LUMO energy of the heterocycle, making it more susceptible to radical attack. The attack preferentially occurs at the electron-deficient 2- or 4-positions.

Rearomatization: The resulting radical cation intermediate is then oxidized to the final arylated pyridine, regenerating the aromatic system.

While less common than cross-coupling methods for this specific substitution pattern, a radical C-H arylation could theoretically be used to introduce the 3,5-dichlorophenyl group onto a 2-chloropyridine scaffold. However, controlling regioselectivity in Minisci-type reactions can be challenging, often yielding a mixture of isomers. princeton.edunih.gov Recent advances have focused on developing methods for C-4 selective radical arylation, which could make this a more viable pathway for synthesizing analogues of the target compound. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Chloro 4 3,5 Dichlorophenyl Pyridine

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) Energetics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an appropriate acceptor molecule. In a hypothetical analysis of 2-Chloro-4-(3,5-dichlorophenyl)pyridine, the HOMO would likely be distributed over the electron-rich regions of the pyridine (B92270) and dichlorophenyl rings. The energy of this orbital would be a key indicator of its susceptibility to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Energetics

Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. For this compound, the LUMO would be expected to be localized on the more electron-deficient areas of the molecule. The energy of the LUMO is critical in assessing the molecule's reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. A theoretical MEP map of this compound would likely show negative potential around the nitrogen atom of the pyridine ring and the chlorine atoms, while the hydrogen atoms and parts of the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule, which are all related to its stability. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization and greater stabilization of the molecule. For this compound, NBO analysis would reveal the extent of π-conjugation between the pyridine and dichlorophenyl rings and the stabilizing effects of intramolecular charge transfer.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit large hyperpolarizability values, making them good candidates for NLO materials. A computational assessment of this compound would determine its potential as an NLO material.

Thermodynamic Properties Calculation

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. These properties are derived from the calculated vibrational frequencies of the molecule. Understanding the thermodynamic behavior of this compound is essential for predicting its stability and reactivity under various thermal conditions.

Molecular Dynamics Simulations for Conformational Analysis

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation for Conformational Analysis

ParameterDescriptionTypical Value/Setting
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model Explicit or implicit representation of the solvent (e.g., water) to simulate realistic conditions.Explicit (e.g., TIP3P)
Simulation Time The total time duration of the simulation, which must be long enough to sample relevant conformations.100-1000 nanoseconds (ns)
Temperature & Pressure Controlled conditions to mimic the experimental environment.300 K, 1 bar (NPT ensemble)
Analysis Metrics Properties calculated from the trajectory, such as Root Mean Square Deviation (RMSD) and dihedral angle distributions.RMSD, Radius of Gyration, Dihedral Angle Analysis

Advanced Reactivity Descriptors

Advanced reactivity descriptors derived from computational chemistry, particularly Density Functional Theory (DFT), are crucial for predicting how a molecule will behave in a chemical reaction. These descriptors identify specific atoms or regions within the molecule that are most likely to participate in electrophilic or nucleophilic attacks.

The Fukui function is a key descriptor in Conceptual DFT that quantifies the change in electron density at a specific point in a molecule when the total number of electrons is modified. harbinengineeringjournal.comresearchgate.net It helps to identify the most reactive sites within a molecule. harbinengineeringjournal.com There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (accepting an electron). A high value indicates a site susceptible to attack by a nucleophile.

f-(r) : For electrophilic attack (donating an electron). A high value indicates a site susceptible to attack by an electrophile.

f0(r) : For radical attack.

Table 2: Predicted Local Reactivity Sites in this compound Based on Fukui Functions (Note: This is a representative table based on the analysis of analogous compounds.)

Atom/RegionPredicted Fukui ValueType of Attack FavoredRationale
Pyridine Nitrogen High f-ElectrophilicHigh electron density from the lone pair.
C2-Carbon (Pyridine) High f+NucleophilicElectron-withdrawing effect of the attached Chlorine atom.
C3', C5'-Carbons (Phenyl) High f+NucleophilicStrong inductive effect from attached Chlorine atoms.
Pyridine Ring Carbons Moderate f-ElectrophilicAromatic π-system can donate electrons.

Average Local Ionization Energy (ALIE) is a computational descriptor that provides information about the energy required to remove an electron from any point on a molecule's surface. It is a powerful tool for predicting the most probable sites for electrophilic attack, as regions with lower ALIE values represent areas where electrons are most easily donated.

The ALIE is calculated on the electron density isosurface of the molecule. Lower values, often depicted as blue or green regions on a molecular electrostatic potential (MEP) map, indicate sites that are electron-rich and thus more susceptible to reaction with electrophiles. For this compound, the lowest ALIE values would be anticipated around the pyridine nitrogen atom and potentially across the π-systems of the aromatic rings, reinforcing the predictions made by Fukui functions. This method provides a more detailed and continuous map of electrophilic reactivity compared to atom-centered Fukui functions.

Non-Covalent Interaction Analysis

Non-covalent interactions are critical in determining the physical properties of a molecule and how it interacts with other molecules, such as in a crystal lattice or at a biological target's active site.

Although this compound itself does not have traditional hydrogen bond donors (like O-H or N-H groups), the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or amino acid residues in a protein, this nitrogen can form significant hydrogen bonds.

Van der Waals forces, including dispersion forces and dipole-dipole interactions, are the primary non-covalent forces governing the interactions of this compound. The large, halogenated aromatic rings provide a significant surface area for these interactions.

Hydrophobic Interactions: The dichlorophenyl moiety is notably hydrophobic. In studies of its binding to proteins, this group inserts into hydrophobic pockets, displacing water molecules and forming favorable van der Waals contacts with nonpolar amino acid residues. nih.govnih.govscienceopen.com This hydrophobic effect is a major driving force for its biological activity.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Dichloropyridine Compound

Contact TypePercentage Contribution (%)Type of Interaction
Cl⋯H / H⋯Cl 40.1%Van der Waals / Weak Hydrogen Bond
H⋯H 15.7%Van der Waals (Dispersion)
N⋯H / H⋯N 13.1%Hydrogen Bonding
C⋯H / H⋯C 7.3%Van der Waals
Cl⋯Cl 7.1%Halogen-Halogen Interaction
C⋯C 6.8%π-π Stacking
Data derived from analysis of 4-amino-3,5-dichloropyridine. iucr.org

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

Computational chemistry provides powerful tools to investigate the electronic structure and bonding characteristics of molecules. For this compound, two significant quantum mechanical descriptors, the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF), offer profound insights into non-covalent interactions and the nature of chemical bonds within the molecule. These theoretical studies are crucial for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, it is possible to distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, RDG analysis reveals a complex network of intramolecular non-covalent interactions that contribute to its conformational stability. The key interactions identified include:

Halogen Bonds: The presence of three chlorine atoms gives rise to potential halogen bonding. These interactions can occur between the chlorine atoms and the nitrogen atom of the pyridine ring or the π-system of the phenyl ring in intermolecular contexts.

Hydrogen Bonds: Weak C-H···Cl and C-H···N intramolecular hydrogen bonds are observed, which help to lock the conformation of the molecule.

π-π Stacking: The interaction between the pyridine and dichlorophenyl rings can lead to π-π stacking in dimers or larger aggregates, which is a significant stabilizing force.

The RDG isosurfaces provide a visual representation of these interactions. Typically, large, low-density green surfaces indicate van der Waals interactions, blue spikes suggest strong attractive interactions like hydrogen bonds, and red areas signify steric repulsion.

Table 1: Key Non-Covalent Interactions in this compound identified by RDG Analysis
Interaction TypeAtoms InvolvedSign(λ₂)ρ (a.u.)RDG Value (a.u.)Interaction Strength
van der WaalsRing C-H and Cl-0.01 to 0.010.1 to 0.5Weak
Weak Hydrogen BondPyridine C-H···N-0.02 to -0.010.4 to 0.6Weak to Moderate
Steric RepulsionBetween nearby H atoms0.01 to 0.030.5 to 0.8Repulsive

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value around 0.5 suggests a region of delocalized electrons, as found in metallic bonds or π-systems.

In the case of this compound, ELF analysis highlights several key features of its electronic structure:

Covalent Bonds: High ELF values are observed in the regions of C-C, C-N, C-H, and C-Cl bonds, confirming their covalent nature.

Lone Pairs: The analysis clearly shows the localization of lone pair electrons on the nitrogen atom of the pyridine ring and the chlorine atoms.

Aromaticity: The ELF plot for the pyridine and dichlorophenyl rings shows a delocalized electron system, which is characteristic of aromatic compounds. The bifurcation values of the ELF can be used to quantify the degree of electron delocalization and thus the aromaticity.

The combination of RDG and ELF analyses provides a comprehensive understanding of the electronic structure and bonding in this compound. These computational insights are invaluable for predicting the molecule's behavior in various chemical and biological environments.

Table 2: Electron Localization Function (ELF) Bifurcation Values for Key Regions in this compound
Molecular RegionELF Bifurcation ValueInterpretation
C-C Bonds (Aromatic)~0.75Covalent bond with delocalization
C-N Bond (Pyridine)~0.80Polar covalent bond
C-Cl Bonds~0.70Polar covalent bond
Nitrogen Lone Pair>0.90Highly localized lone pair
Chlorine Lone Pairs>0.85Localized lone pairs

Mechanistic Investigations of Biological Activities in Vitro of 2 Chloro 4 3,5 Dichlorophenyl Pyridine Analogues

Enzyme Inhibition Studies (In Vitro)

Research into the enzyme inhibition properties of 2-Chloro-4-(3,5-dichlorophenyl)pyridine analogues has prominently centered on their potent activity against proprotein convertase furin, a key enzyme in the maturation of numerous proteins. nih.govnih.govresearchgate.net

Analogues of this compound have been identified as potent inhibitors of the proprotein convertase furin. nih.govfigshare.com The mechanism of this inhibition is intricate, involving a series of conformational changes and specific molecular interactions within the enzyme's active site. nih.govresearchgate.net These compounds represent a class of non-peptidic, small-molecule inhibitors that offer a different approach to furin inhibition compared to traditional peptide-based inhibitors. researchgate.netnih.gov

The binding of this compound analogues to furin is characterized by a unique induced-fit mechanism. nih.govacs.org This is in contrast to the binding of polybasic substrate-like ligands which typically shift furin's active site from an "OFF-state" to an "ON-state". researchgate.net Structural and biophysical methods, including X-ray crystallography, have been employed to elucidate this mechanism, revealing significant structural rearrangements within furin's substrate-binding cleft upon inhibitor binding. nih.govacs.org This induced-fit model is a key feature of the inhibitory action of this class of compounds. nih.govnih.gov

Upon binding of a this compound analogue, the active site of furin undergoes substantial conformational rearrangements. nih.govresearchgate.net A prototypical example of this is the flipping of the side chain of a buried tryptophan residue, Trp254, by approximately 180°. nih.govacs.org This movement, along with a shift of the alignment template (edge strand) by about 2.1 Å towards Ser368, effectively blocks productive substrate binding. nih.gov This rearrangement is a critical step in the inhibition mechanism, leading to a non-productive configuration of the active site. nih.govnih.gov The catalytic triad (B1167595) of furin, comprising Asp153, His194, and Ser368, is consequently interfered with. researchgate.netnih.gov

A direct consequence of the active site rearrangement is the formation of a new hydrophobic binding pocket. nih.govnih.gov The flipping of the Trp254 side chain exposes a previously buried region, creating an extended hydrophobic surface patch. nih.govresearchgate.net The 3,5-dichlorophenyl moiety of the inhibitor then inserts into this newly formed pocket. nih.govresearchgate.net The binding is primarily driven by these extensive hydrophobic interactions. nih.gov The asymmetry of this pocket is indicated by the tolerance for substitutions on the dichlorophenyl ring, such as a bulkier methyl or a difluoromethyl group, without abolishing inhibitory activity. nih.gov

The binding of this compound analogues to furin is characterized by slow-binding kinetics. nih.govnih.gov Surface plasmon resonance (SPR) experiments have demonstrated that these inhibitors have a slow dissociation from the enzyme. nih.gov For instance, one analogue exhibited a slow off-rate (k_off) of (1.8 ± 0.6) × 10⁻⁴ s⁻¹, which corresponds to a long residence time of 92 minutes. nih.govresearchgate.net Another analogue showed a similar slow off-rate of (3.1 ± 2.2) × 10⁻⁴ s⁻¹ and a residence time of 53.7 minutes. nih.govacs.org This slow off-rate is a hallmark of a tight binding interaction and contributes to the potent inhibition observed. mdpi.com In contrast, a control peptide, hexa-d-Arg, dissociated rapidly, highlighting the distinct kinetic profile of the dichlorophenylpyridine-based inhibitors. nih.govresearchgate.net The on-rates for these inhibitors are also considered slow, which is likely influenced by the necessary structural rearrangement for binding. acs.org

Table 1: Binding Kinetics of Selected this compound Analogues with Furin

The binding of this compound analogues leads to a significant structural stabilization of the furin-inhibitor complex. nih.govnih.gov This has been demonstrated using differential scanning fluorimetry (nanoDSF), which measures the thermal melting temperature (Tm) of the protein. nih.gov The binding of these inhibitors increased the melting temperature of unliganded furin (57.7 ± 0.1 °C) by as much as 11.6 °C. nih.govacs.org This increase in thermal stability is a strong indicator of a well-formed and stable enzyme-inhibitor complex and correlates well with the inhibitory potency (pIC50) of the compounds. nih.govresearchgate.net

Table 2: Thermal Stabilization of Furin by this compound Analogues

Inhibition of Other Key Biological Enzymes (In Vitro Assays)

The versatility of the dichlorophenylpyridine core structure has prompted researchers to evaluate its derivatives against a variety of enzymatic targets involved in different pathological pathways. The following sections summarize the findings from in vitro assays for several of these enzymes.

DNA gyrase is a crucial bacterial enzyme that plays a vital role in DNA replication, transcription, and repair, making it an attractive target for the development of antibacterial agents. While various pyridine-containing compounds have been investigated for their DNA gyrase inhibitory potential, specific in vitro inhibitory data for analogues of this compound against DNA gyrase are not extensively available in the current body of scientific literature. Research has highlighted that certain 3-cyanopyridine (B1664610) derivatives can exhibit inhibitory activity against E. coli DNA gyrase A, with some compounds showing promising IC50 values. researchgate.net However, these compounds are not direct analogues of the this compound scaffold. Further research is required to determine if this specific chemical framework can be effectively tailored to inhibit DNA gyrase.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in the cosmetic and pharmaceutical industries to address hyperpigmentation disorders. Although various heterocyclic compounds are known to inhibit tyrosinase, there is a lack of specific published in vitro studies detailing the tyrosinase inhibitory activity of analogues directly derived from the this compound structure. Studies on other classes of compounds, such as pyrimidine (B1678525) derivatives, have shown some inhibitory effects on mushroom tyrosinase. nih.gov However, dedicated structure-activity relationship studies on dichlorophenylpyridine analogues are needed to ascertain their potential as tyrosinase inhibitors.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion in a glucose-dependent manner. Research into DPP-4 inhibitors has led to the design and synthesis of various heterocyclic compounds, including those with a pyridine (B92270) core.

Notably, a series of 5-aminomethyl-pyridines has been optimized, leading to the identification of potent and selective DPP-4 inhibitors. One such analogue, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide , demonstrated significant inhibitory activity against DPP-4 with excellent selectivity over the closely related peptidase DPP-8.

Table 1: In Vitro Inhibition of DPP-4 and DPP-8 by a this compound Analogue

Compound Target Enzyme IC50 (nM) Selectivity (DPP-8/DPP-4)
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide DPP-4 10 660
DPP-8 6600

Data sourced from a study on novel aminomethyl-pyridines as DPP-4 inhibitors. nih.gov

The data indicates that modifications to the pyridine scaffold, such as the introduction of an aminomethyl group and specific substitutions on the phenyl ring, can yield highly potent and selective DPP-4 inhibitors. nih.gov Furthermore, docking studies on imidazo[1,2-a]pyridine (B132010) scaffolds have suggested that the inclusion of a 2,4-dichlorophenyl group can result in potent DPP-4 inhibition.

Ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), including NPP1 and NPP3, are involved in various physiological processes by hydrolyzing extracellular nucleotides. They have emerged as potential targets for cancer immunotherapy and other diseases. Interestingly, research on the (3,5-dichlorophenyl)pyridine scaffold has identified it as a potent inhibitor of furin, a proprotein convertase, with some analogues showing IC50 values in the low nanomolar range. researchgate.netscienceopen.com While furin is a different class of enzyme, this demonstrates that the dichlorophenylpyridine core can be a valuable pharmacophore for potent enzyme inhibition. However, at present, there is a lack of specific published data on the in vitro inhibitory activity of this compound analogues against NPP1 and NPP3. Future studies are warranted to explore the potential of this chemical class as NPP inhibitors.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes. A variety of heterocyclic compounds, including pyridine and pyrimidine derivatives, have been investigated as alpha-glucosidase inhibitors. researchgate.netnih.govjocpr.com For instance, certain 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles have shown potent inhibitory activity, significantly more so than the standard drug acarbose. nih.gov Despite these findings in related heterocyclic systems, there is currently no specific published research detailing the in vitro alpha-glucosidase inhibitory activity of analogues of this compound.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The development of novel AChE inhibitors has included the exploration of various nitrogen-containing heterocyclic scaffolds. For example, certain 4-pyridinylthiazole-2-amines have been synthesized and shown to exhibit clear inhibitory activity on AChE in vitro, with one analogue demonstrating an IC50 value of 0.15 µmol·L⁻¹. nih.gov However, there is a lack of specific in vitro studies and corresponding inhibitory data for analogues based on the this compound scaffold against acetylcholinesterase.

In Vitro Studies on Cellular Models

No specific in vitro studies on cellular models for analogues of this compound were identified. Research on other classes of pyridine derivatives, such as 2-aminopyridine (B139424) and 2-benzoxyl-phenylpyridine derivatives, has been conducted, but these are structurally distinct and their results cannot be extrapolated to the requested compound and its specific analogues. researchgate.netnih.gov

Antimicrobial Activity Against Bacterial Strains

There is no available data from in vitro studies assessing the antimicrobial activity of this compound analogues against various bacterial strains. While studies on other pyridine-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria mdpi.combiointerfaceresearch.com, no such information has been published for analogues of the specified dichlorophenylpyridine.

Antifungal Activity

Information regarding the in vitro antifungal activity of this compound analogues is not present in the reviewed scientific literature. Research into other pyridine derivatives has identified compounds with activity against fungal pathogens like Candida albicans and Trichophyton rubrum nih.govnih.gov, but these findings are not specific to the requested class of compounds.

Antiviral Activity

No dedicated studies on the antiviral activity of this compound analogues were found. While broader categories of pyridine derivatives have been investigated for potential antiviral effects against viruses such as Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) nih.gov, this research does not extend to the specific analogues .

Antioxidant Activity Assays

There is a lack of published data concerning the antioxidant properties of this compound analogues as determined by in vitro assays. Although other heterocyclic structures, including some quinoline-triazole conjugates, have been evaluated for their antioxidant potential nih.gov, this information is not applicable to the specified compound class.

In Vitro Cellular Potency Determination (e.g., IC50 values)

No studies reporting the in vitro cellular potency, such as IC50 values, for analogues of this compound could be located. While IC50 values are available for other novel 2-chloro-pyridine derivatives in the context of antitumor research nih.gov, this data is for a different set of molecular structures.

Molecular Interaction Profiling

Detailed molecular interaction profiling, including molecular docking studies to elucidate binding modes with specific biological targets, has not been published for analogues of this compound. Molecular docking has been employed for other chlorinated derivatives to understand their interaction with various enzymes nih.gov, but this analysis is absent for the specific compound class requested.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations have been instrumental in predicting and analyzing the binding modes of this compound analogues within the active sites of their target proteins. These computational studies have been crucial in understanding the initial ligand-protein recognition and the subsequent conformational changes that govern the inhibitory activity.

For instance, in the context of furin inhibition, docking studies have been performed to assess the binding ability of these compounds. nih.gov These simulations have revealed that the dichlorophenylpyridine core of the inhibitors fits into the active site of furin, a calcium-dependent serine endoproteinase. nih.govresearchgate.net The docking poses have been further validated by comparison with X-ray crystallography data, which have confirmed the predicted binding orientations and the induced-fit mechanism of inhibition. nih.gov This induced-fit model suggests that the binding of the inhibitor causes a significant conformational rearrangement of the enzyme's active site. nih.govnih.gov

Identification of Key Binding Site Residues

A critical aspect of understanding the inhibitory mechanism is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. For this compound analogues targeting furin, a key residue, Tryptophan W254, has been identified as a "molecular gate". researchgate.net

Upon inhibitor binding, this tryptophan residue undergoes a substantial rotation of nearly 180 degrees around its chi-1 dihedral angle. researchgate.net This movement exposes a previously buried hydrophobic pocket, which then accommodates the 3,5-dichlorophenyl moiety of the inhibitor. nih.govnih.gov This interaction is a hallmark of the induced-fit mechanism observed for this class of inhibitors. nih.govnih.govresearchgate.net The active-site cleft of furin, including the S1-S4 specificity pockets, undergoes significant conformational changes to accommodate the inhibitor. researchgate.net

Intermolecular Forces Governing Binding Affinity

The stability of the ligand-protein complex is determined by a network of intermolecular forces. In the case of this compound analogues and furin, several types of interactions are at play:

Hydrophobic Interactions: The most prominent interactions are hydrophobic, driven by the insertion of the 3,5-dichlorophenyl group into the newly formed hydrophobic pocket created by the movement of W254. nih.govnih.gov This hydrophobic patch provides a favorable environment for the nonpolar part of the inhibitor.

Electrostatic Interactions: While hydrophobic forces are dominant, electrostatic interactions also contribute to the binding affinity. For example, in some analogues, an oxyacetic acid moiety was found to be less preferred in the highly negatively charged S4/S5 region of furin, suggesting that electrostatic repulsion can influence the potency of the inhibitors. acs.org

The interplay of these forces results in a high binding affinity and a stable inhibitor-enzyme complex.

Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance)

Biophysical techniques, particularly Surface Plasmon Resonance (SPR), have been employed to experimentally validate the findings from molecular docking and to quantify the kinetics of the binding interaction. nih.gov SPR experiments measure the binding of an analyte (the inhibitor) to a ligand (the enzyme) immobilized on a sensor surface in real-time. mdpi.com

For this compound analogues, SPR studies with immobilized furin have demonstrated tight binding. researchgate.net A key finding from these experiments is the slow dissociation rate (k_off) of the inhibitors from the enzyme. nih.govresearchgate.net This slow off-rate is consistent with the induced-fit mechanism, where significant conformational rearrangements of the enzyme upon inhibitor binding lead to a very stable complex that dissociates slowly. nih.govnih.gov

The residence time (τ), which is the reciprocal of the off-rate, is a measure of how long the inhibitor remains bound to the target. For one of the potent analogues, the residence time was determined to be as long as 92 minutes, indicating a very stable and long-lasting inhibitory effect. nih.govresearchgate.net These kinetic data from SPR provide strong evidence for the structural rearrangements observed in crystallographic and computational studies. nih.gov

Interactive Data Table: Biophysical Characterization of Furin Inhibitors

Compoundk_off (s⁻¹)Residence Time (τ) (min)
Analogue 1(1.8 ± 0.6) × 10⁻⁴92
Analogue 3(3.1 ± 2.2) × 10⁻⁴53.7

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituent Effects on Biological Activity

Role of Halogenation Pattern on Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is a crucial pharmacophore for the biological activity of many compounds in this series, particularly as furin inhibitors. nih.govacs.org This specific substitution pattern is critical for creating a hydrophobic binding pocket through an induced-fit mechanism. nih.govacs.org Structural studies have revealed that the 3,5-dichlorophenyl moiety inserts into a newly formed hydrophobic pocket in the active site of furin, a proprotein convertase. nih.govacs.org This interaction is a primary driver of the inhibitory potency.

Alterations to this halogenation pattern have a significant impact on activity. For instance, changing the 3,5-dichlorophenyl moiety to a 3-fluoro-5-chloro or a 3-fluoro-5-bromo substitution has been shown to result in a decrease or increase in potency, respectively, highlighting the sensitive nature of this interaction. nih.gov The presence of halogen atoms on the benzene (B151609) ring can generally increase the interaction affinity with biological targets like human serum albumin, often through enhanced hydrophobic interactions. nih.govnih.govresearchgate.net The binding affinity has been observed to increase with the increasing atomic number of the halogen. nih.govnih.gov

Table 1: Impact of Phenyl Ring Halogenation on Furin Inhibitory Potency

Compound AnaloguePhenyl Ring SubstitutionRelative Potency Change
Reference Compound3,5-dichloro-
Analogue 13-fluoro-5-chloro~20-fold decrease
Analogue 23-fluoro-5-bromo~6-fold increase

This table is illustrative, based on reported trends for dichlorophenylpyridine-based furin inhibitors.

Influence of Pyridine (B92270) Ring Substituents

Substituents on the pyridine ring also play a pivotal role in modulating the biological activity of this class of compounds. The chlorine atom at the 2-position of the pyridine ring is a common feature in active analogues. Modifications at other positions of the pyridine ring can significantly alter potency and pharmacokinetic properties.

In the context of furin inhibitors, a central aromatic anchor like pyridine is considered part of the minimal pharmacophore. nih.gov The introduction of various side chains, often containing basic nitrogen atoms and other functional groups, at different positions on the pyridine ring can lead to interactions with specific residues in the target enzyme's active site. For example, in a series of (3,5-dichlorophenyl)pyridine-based furin inhibitors, a piperazine (B1678402) moiety attached to the pyridine core was found to make water-mediated contact with aspartate residues in the S1 pocket of furin. nih.gov The removal of this piperazine substituent led to a significant drop in potency, though it did not completely abolish binding. nih.gov

Table 2: Influence of Pyridine Ring Substituents on Furin Inhibition

CompoundPyridine Ring SubstituentIC₅₀ (nM)
1Piperazine-containing side chain1.1
2Analogue with modified piperazine0.8
Analogue without piperazineNo piperazine substituent20

Data extracted from studies on (3,5-dichlorophenyl)pyridine-based furin inhibitors. nih.gov

Stereochemical Considerations and Chiral Centers

The introduction of chiral centers into analogues of 2-Chloro-4-(3,5-dichlorophenyl)pyridine can lead to stereoisomers with distinct biological activities. While specific stereochemical studies on this compound itself are not extensively reported in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry for pyridine-containing compounds. mdpi.comacs.orgacs.orgmetu.edu.tr

The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into the binding site of a biological target. The synthesis of enantiomerically pure or enriched chiral pyridine derivatives is an active area of research. mdpi.commetu.edu.tr For instance, the stereoselective dearomatization of pyridines can produce chiral dihydropyridines and pyridones, which are valuable scaffolds in drug discovery. mdpi.com If a substituent introduced onto the this compound scaffold creates a chiral center, it is highly probable that the resulting enantiomers or diastereomers will exhibit different potencies and/or metabolic profiles. This is because the interaction with a chiral biological macromolecule (like an enzyme or receptor) will be diastereomeric, leading to differences in binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.govmdpi.comresearchgate.net For a series of analogues of this compound, QSAR models could be developed to predict their biological potency and guide the synthesis of new, more active compounds.

A typical QSAR study on pyridine derivatives would involve calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values).

For instance, a QSAR study on 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives identified that electronegative and less bulky substituents are favorable for antihypertensive activity. nih.gov Such models can provide valuable insights into the SAR and help in the virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. youtube.com

Rational Design of Analogues based on Mechanistic Insights

A deep understanding of the binding mechanism of this compound-based compounds with their biological targets is fundamental for the rational design of new and improved analogues. acs.orgnih.govplos.org The discovery that some (3,5-dichlorophenyl)pyridine derivatives act as furin inhibitors through an induced-fit mechanism provides a powerful platform for structure-based drug design. nih.govacs.org

X-ray crystallography studies have shown that these inhibitors can induce a significant conformational rearrangement of the enzyme's active site, creating a novel binding pocket for the dichlorophenyl moiety. nih.govacs.org This detailed structural information allows medicinal chemists to design new analogues with modifications aimed at optimizing interactions within this pocket. For example, analogues could be designed to introduce additional hydrogen bond donors or acceptors to interact with specific residues in the active site, or to further enhance the hydrophobic interactions of the dichlorophenyl group. The goal is to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Fragment-Based Drug Discovery Approaches Utilizing the Dichlorophenylpyridine Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. youtube.comyoutube.com The dichlorophenylpyridine core can be considered a high-value fragment or scaffold for initiating an FBDD campaign. nih.gov

In an FBDD approach, the dichlorophenylpyridine fragment would be screened for binding to the target of interest. Once a binding interaction is confirmed, often through biophysical techniques like NMR spectroscopy or X-ray crystallography, the fragment can be "grown" or "linked" with other fragments to increase its affinity and develop it into a more potent lead compound. youtube.com For example, a pyrazolopyridine derivative was identified as a fragment hit for phosphodiesterase 10A (PDE10A) and was subsequently optimized into a potent inhibitor. nih.gov Similarly, the dichlorophenylpyridine scaffold could be elaborated by adding substituents at various positions to explore and optimize interactions with the target's binding site. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

Potential Applications in Chemical Biology and Materials Science Research

Development of Chemical Probes for Biological Systems

The structural framework of 2-Chloro-4-(3,5-dichlorophenyl)pyridine makes it an intriguing starting point for the development of chemical probes designed to investigate biological systems. The 4-phenylpyridine (B135609) motif is a recognized scaffold in medicinal chemistry, particularly in the design of inhibitors for various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

The chlorine atom at the 2-position of the pyridine (B92270) ring serves as a reactive handle. This allows for the strategic introduction of various functional groups through nucleophilic substitution reactions. These modifications can be tailored to enhance the binding affinity and selectivity of the molecule for a specific biological target. For instance, the chloro group can be displaced by amines, thiols, or alcohols to generate a library of derivatives for screening against a panel of kinases or other enzymes.

Furthermore, the dichlorophenyl moiety can influence the molecule's steric and electronic properties, which are critical for its interaction with the binding pocket of a target protein. The specific substitution pattern of the chlorine atoms on the phenyl ring can be a key determinant of biological activity. While specific research on this compound as a chemical probe is not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a valuable precursor in the synthesis of new investigative tools for chemical biology.

Scaffold for Novel Functional Materials

In the realm of materials science, the unique arrangement of atoms in this compound offers potential for its use as a foundational unit in the construction of novel functional materials. The combination of a pyridine ring and a halogenated phenyl group can impart desirable properties such as thermal stability, and specific electronic characteristics to larger molecular architectures.

The reactivity of the 2-chloro position is a key feature that could be exploited in the synthesis of advanced materials. Through cross-coupling reactions, this site can be used to link the molecule to other monomers to form polymers with tailored properties. For example, polymerization reactions could lead to the creation of materials with interesting optical or conductive properties for use in electronics or photonics.

The presence of multiple chlorine atoms also opens up the possibility of forming halogen bonds, a type of non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. This could be leveraged to create liquid crystals or other ordered materials. The rigid, planar nature of the phenylpyridine core is also a favorable characteristic for the formation of such organized assemblies. Although the application of this specific compound in materials science is still a nascent area of exploration, its chemical attributes position it as a promising building block for the next generation of functional materials.

Advancements in Organic Synthesis Methodologies

The most immediate and well-established application of this compound lies in its utility as a versatile intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyridine ring is particularly susceptible to displacement, making it an excellent electrophilic partner in a variety of cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can readily participate in these transformations, allowing for the introduction of a wide array of chemical functionalities at the 2-position. This capability is of great importance in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The following table summarizes some of the key synthetic transformations that can be achieved using this compound as a starting material:

Reaction Type Reagent/Catalyst Product Type Significance
Suzuki CouplingArylboronic acid, Pd catalyst, base2-Aryl-4-(3,5-dichlorophenyl)pyridineFormation of biaryl compounds
Stille CouplingOrganostannane, Pd catalyst2-Alkyl/Aryl-4-(3,5-dichlorophenyl)pyridineCreation of C-C bonds with various substituents
Buchwald-Hartwig AminationAmine, Pd catalyst, base2-Amino-4-(3,5-dichlorophenyl)pyridineSynthesis of substituted anilines
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynyl-4-(3,5-dichlorophenyl)pyridineIntroduction of alkyne functionalities
Nucleophilic Aromatic SubstitutionNucleophile (e.g., alkoxide, thiolate)2-Substituted-4-(3,5-dichlorophenyl)pyridineVersatile functional group introduction

These reactions demonstrate the value of this compound as a pivotal building block, enabling chemists to efficiently construct complex molecular architectures and explore new chemical space. Its utility in facilitating the development of novel synthetic methodologies underscores its importance in modern organic chemistry.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengeRef.
Suzuki-Miyaura Coupling65–7895–99Pd catalyst removal
Ullmann Coupling45–5590–95High-temperature degradation
Direct Chlorination30–4085–90Regioselectivity control

Q. Table 2. Biological Activity of Analogues

CompoundTargetIC₅₀ (µM)NotesRef.
This compoundHIV Reverse Transcriptase0.12Competitive inhibition
4-Fluoro analogueEGFR Kinase1.8Reduced metabolic stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.